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Executive Summary
OP-145 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37,

engineered for enhanced bactericidal activity. Its efficacy stems from a primary interaction with

the bacterial cell membrane, a mechanism that is fundamentally different from traditional

antibiotics and holds promise for combating multidrug-resistant strains. This document provides

a comprehensive technical overview of the molecular interactions between OP-145 and

bacterial membranes. It synthesizes quantitative data on its activity, details the experimental

protocols used for its characterization, and presents visualized models of its mechanism of

action. The core mechanism involves initial electrostatic binding to negatively charged

membrane components, followed by disruption of lipid packing and significant membrane

depolarization, which collectively compromise the membrane's barrier function and lead to cell

death. Notably, the bactericidal action of OP-145, particularly against Gram-negative bacteria,

is not always correlated with extensive membrane permeabilization, suggesting a multifaceted

mode of action.

Introduction
The rise of antibiotic-resistant bacteria poses a critical threat to global health. Antimicrobial

peptides (AMPs) represent a promising class of therapeutics due to their broad-spectrum

activity and unique membrane-targeting mechanisms, which are less prone to the development

of resistance. OP-145 is a 24-amino acid synthetic peptide (IGKEFKRIVERIKRFLRELVRPLR)
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designed based on the most active region of the human cathelicidin LL-37.[1] It exhibits potent,

concentration- and time-dependent killing against a range of Gram-positive and Gram-negative

bacteria.[2][3] Understanding the precise biophysical and molecular interactions of OP-145 with

the complex architecture of bacterial membranes is crucial for its continued development and

optimization as a therapeutic agent. This guide consolidates current research findings to

provide a detailed examination of this interaction.

Core Mechanism of Action
The bactericidal activity of OP-145 is a multi-step process initiated at the bacterial surface and

culminating in the loss of membrane integrity and cell death. The peptide adopts a

predominantly α-helical conformation in the presence of membrane mimics, a structural feature

critical for its function.[4][5]

Key Steps in the Mechanism:

Electrostatic Binding: As a cationic peptide, OP-145 is initially attracted to the net negative

charge of bacterial surfaces.[6] In Gram-negative bacteria like Escherichia coli, this involves

binding to lipopolysaccharides (LPS) in the outer membrane.[7] In Gram-positive bacteria

such as Enterococcus hirae and Staphylococcus aureus, the primary targets are lipoteichoic

acid (LTA) and peptidoglycan (PGN).[4][5][6] Studies show that OP-145 effectively

neutralizes the surface charge of E. coli upon exposure.[6] While OP-145 binds to LTA and

PGN, these components do not prevent the peptide from reaching and acting upon the

cytoplasmic membrane.[4][5]

Disruption of Lipid Packing: Following the initial binding, OP-145 inserts into the lipid bilayer,

where it perturbs the orderly arrangement of phospholipids.[7] Differential Scanning

Calorimetry (DSC) studies on model membranes mimicking Gram-negative bacteria

demonstrate that OP-145 induces disorder in the lipid acyl chains.[7] In model membranes

composed of phosphatidylglycerol (PG), which mimic bacterial membranes, OP-145 causes

membrane thinning and the formation of quasi-interdigitated lipid-peptide structures.[4][5]

This disruption of the lipid matrix is a critical step that destabilizes the membrane.

Membrane Depolarization: A key consequence of lipid packing disruption is the dissipation of

the transmembrane potential. OP-145 induces significant and rapid membrane

depolarization in both Gram-positive and Gram-negative bacteria.[2][7] This loss of
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membrane potential disrupts essential cellular processes that rely on the proton motive

force, such as ATP synthesis and active transport, contributing significantly to cell death.[7]

Permeabilization (Context-Dependent): The extent to which OP-145 causes membrane

permeabilization (i.e., pore formation or leakage of cellular contents) is highly dependent on

the target membrane's composition.[7]

In Gram-positive bacteria and anionic model membranes (e.g., pure PG), OP-145 can

cause significant membrane disruption and leakage.[2][3]

In Gram-negative E. coli, the bactericidal activity of OP-145 does not correlate well with

membrane permeabilization.[7][8] The peptide can kill over 90% of bacteria without

causing significant uptake of membrane-impermeable dyes like propidium iodide (PI).[7]

This suggests that for E. coli, membrane depolarization and other disruptive effects on the

outer and inner membranes are the primary killing mechanisms, rather than large-scale

pore formation.[6][7]

Quantitative Analysis of Membrane Interaction
The interaction of OP-145 with bacterial membranes has been quantified through various

biophysical and microbiological assays. The following tables summarize key findings.

Table 1: Antimicrobial Activity of OP-145 Minimum concentration required to kill 99.9% of

bacteria within a specified time.

Bacterial
Species

Type
Concentration
(µM)

Exposure Time
(min)

Reference

Enterococcus

hirae
Gram-positive 3.2 5 [2][3]

Enterococcus

hirae
Gram-positive 1.6 10 [2]

Enterococcus

hirae
Gram-positive 0.8 60 [2]

Escherichia coli Gram-negative 6.4 5 [3]
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Table 2: Membrane Depolarization Effects Concentration of OP-145 required to induce a

specific level of membrane depolarization.

Bacterial Species
Depolarization
Level

Concentration (µM) Reference

Enterococcus hirae ~50% 3.2 - 6.4 [2]

Table 3: Permeabilization of Model Membrane Vesicles Leakage of fluorescent dyes from

Large Unilamellar Vesicles (LUVs) of varying lipid compositions.

LUV
Composition

Mimics
OP-145
Concentration

Leakage (%) Reference

POPG

(Phosphatidylgly

cerol)

Anionic Bacterial 2 µM (4 mol%) ~100% [9]

POPG

(Phosphatidylgly

cerol)

Anionic Bacterial 1 µM 50% [9]

PG/CL

(Phosphatidylgly

cerol/Cardiolipin)

E. hirae 8 mol% ~100% [2]

PE/PG

(Phosphatidyleth

anolamine/PG)

Gram-negative Not specified
0% (No

permeabilization)
[3][6][7]

E. coli Lipid

Extract
Gram-negative Not specified

0% (No

permeabilization)
[3][6][7]

POPC

(Phosphatidylcho

line)

Mammalian 8 µM < 30% [5]

Table 4: Surface Charge Neutralization Concentration of OP-145 required to neutralize the

negative zeta potential of bacteria or model membranes.
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Target
Initial Zeta
Potential (mV)

Neutralizing
Concentration (µM)

Reference

PG Model Membranes Approx. -50 ~8.0 [3]

PE/PG Model

Membranes
Approx. -40 ~1.0 - 2.0 [3]

E. coli Lipid Extract

Membranes
Approx. -40 ~1.0 - 2.0 [3]

Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the

interaction of OP-145 with bacterial membranes.

Membrane Depolarization Assay using DiSC₃(5)
This assay measures changes in the bacterial cytoplasmic membrane potential.

Bacterial Preparation: Grow bacteria (e.g., E. hirae) to the mid-logarithmic phase. Harvest

cells by centrifugation, wash twice with a suitable buffer (e.g., sodium phosphate buffer,

NaPi), and resuspend to a final optical density (OD) corresponding to ~1 x 10⁷ CFU/mL.[2]

Dye Loading: Add the potentiometric fluorescent dye DiSC₃(5) to the bacterial suspension to

a final concentration of 1 µM. Incubate in the dark for approximately 30 minutes to allow for

dye uptake and quenching into the polarized membranes.[2]

Fluorescence Measurement: Transfer the cell suspension to a cuvette in a

spectrofluorometer. Add KCl (to a final concentration of 100 mM) to equilibrate the K⁺

gradient.

Peptide Addition: Record the baseline fluorescence. Add OP-145 at various concentrations

and continue to monitor the fluorescence intensity. Depolarization of the membrane causes

the dye to be released into the medium, leading to de-quenching and an increase in

fluorescence.[2]
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Controls: Use a known membrane-depolarizing agent like melittin as a positive control and

untreated cells as a negative control.[2]

Membrane Permeabilization Assay using Propidium
Iodide (PI) and Flow Cytometry
This method quantifies the percentage of cells with severely damaged membranes.

Bacterial Preparation: Prepare a bacterial suspension as described above (~1 x 10⁷

CFU/mL).

Peptide Treatment: Incubate the bacterial suspension with OP-145 at the desired

concentration (e.g., 6.4 µM for E. hirae) for a specific time course (e.g., 0-10 minutes).[2]

Staining: Add propidium iodide (PI), a fluorescent DNA intercalator that cannot cross intact

membranes, to the suspension at a final concentration of ~1-2 µg/mL.

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Excite the cells with

an appropriate laser (e.g., 488 nm) and measure the PI fluorescence emission (e.g., in the

620 nm range).

Data Interpretation: The percentage of PI-positive cells corresponds to the fraction of the

bacterial population with compromised membranes.[2][8]

Vesicle Leakage Assay using Calcein
This assay assesses the ability of OP-145 to disrupt model lipid membranes (liposomes).

Liposome Preparation: Prepare Large Unilamellar Vesicles (LUVs) with a defined lipid

composition (e.g., POPG) by extrusion. Encapsulate a self-quenching concentration of the

fluorescent dye calcein (e.g., 50-100 mM) within the LUVs.[10][11]

Purification: Remove the non-encapsulated, free calcein from the LUV suspension using

size-exclusion chromatography (e.g., on a Sephadex G-50 or Sepharose CL-6B column).[12]

Leakage Measurement: Dilute the purified calcein-loaded LUVs in a buffer in a fluorometer

cuvette under constant stirring.[12]
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Peptide Addition: Record the baseline fluorescence. Add OP-145 at various concentrations.

If the peptide disrupts the vesicle membrane, calcein is released into the extravesicular

buffer, its concentration drops below the self-quenching limit, and fluorescence intensity

increases.[13]

Normalization: After the reaction reaches a plateau, add a detergent (e.g., 0.1% Triton X-

100) to lyse all vesicles and release 100% of the encapsulated calcein. This value is used to

normalize the leakage data. The percentage of leakage is calculated as: % Leakage =

(F_peptide - F_initial) / (F_triton - F_initial) * 100.[14]

Zeta Potential Measurement
This technique measures the surface charge of bacteria or liposomes before and after peptide

interaction.

Sample Preparation: Prepare a suspension of bacteria or LUVs in a low ionic strength buffer

(e.g., 10 mM HEPES) to a final lipid concentration of ~0.1-0.5 mM or a bacterial density of ~1

x 10⁷ CFU/mL.[3][15]

Titration: Measure the initial zeta potential of the sample using a Zetasizer or similar

instrument. Sequentially add increasing concentrations of OP-145 to the sample, allowing for

a short incubation period (e.g., 5 minutes) after each addition.[3][15]

Measurement: After each addition, measure the zeta potential. A decrease in the negative

magnitude of the zeta potential indicates binding of the cationic peptide and neutralization of

the surface charge.[3][6] The point at which the zeta potential is 0 mV is the concentration

required for complete surface charge neutralization.

Visualized Pathways and Workflows
The following diagrams illustrate the mechanism of action and experimental workflows related

to OP-145.
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and measure baseline
fluorescence (F_initial)

4. Add OP-145 and
monitor fluorescence increase

over time (F_peptide)
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to lyse all vesicles and

obtain max fluorescence (F_triton)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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